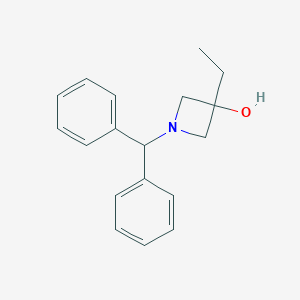

1-Benzhydryl-3-ethylazetidin-3-ol

Übersicht

Beschreibung

1-Benzhydryl-3-ethylazetidin-3-ol is a chemical compound with the molecular formula C18H21NO . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol involves a reaction with hydrogen chloride, palladium 10% on activated carbon, and hydrogen in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Azetidinones : A study by Salgado et al. (2002) explored the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, leading to the production of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. The structure and stereochemistry of these azetidinols were confirmed using single crystal X-ray diffraction analysis (Salgado et al., 2002).

Synthesis and beta-Lactamase Inhibitory Properties : Micetich et al. (1987) prepared benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide. They found it to be a potent inhibitor of various bacterial beta-lactamases, indicating a potential application in antibiotic development (Micetich et al., 1987).

Improved Synthesis Process : Reddy et al. (2010) developed an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a pharmaceutically important moiety. This process was high yielding and chromatography-free, important for efficient production (Reddy et al., 2010).

Biological Characterization and Applications

Inhibition of Human Breast Cancer Cell Proliferation : Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One compound showed significant inhibitory activity, highlighting potential in cancer therapy (Kumar et al., 2007).

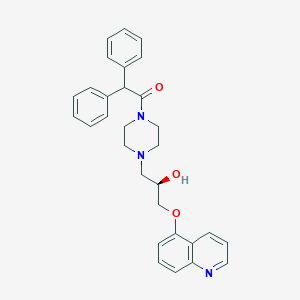

Monoamine Transporter Activity : Kharkar et al. (2009) developed a series of molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template. Depending on their stereochemistry, these compounds showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, with potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Dopamine Antagonist Activity : Metkar et al. (2013) assessed azetidine derivatives, including 1-benzhydryl-azetidin-3yl derivatives, for their potency as dopaminergic antagonists. They found that certain derivatives were potent antagonists for D2 and D4 receptors, suggesting potential applications in neurological and psychiatric treatments (Metkar et al., 2013).

Eigenschaften

IUPAC Name |

1-benzhydryl-3-ethylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGFUVCECQOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-ethylazetidin-3-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)